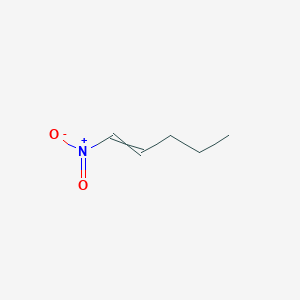![molecular formula C3H8NO5P B1505699 N-[Phosphono(~13~C)methyl]glycine CAS No. 287399-30-8](/img/structure/B1505699.png)
N-[Phosphono(~13~C)methyl]glycine
概要
説明
It was first introduced in 1974 by Monsanto Company and has since become one of the most widely used herbicides in the world. Glyphosate is known for its effectiveness in controlling a wide range of weeds and grasses, making it a valuable tool for farmers and gardeners.
準備方法
Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through several methods. One common industrial synthesis involves the reaction of glycine with formaldehyde and phosphorous acid. Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) . These methods typically require specific reaction conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, glyphosate is produced on a large scale using efficient and cost-effective methods. One such method involves the dealkylation of N-substituted glyphosates, which is considered an “atom-efficient” process . This method minimizes waste and maximizes the yield of the desired product.
化学反応の分析
Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its interactions with other chemicals in the environment.
Common Reagents and Conditions: Common reagents used in reactions with glyphosate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving glyphosate depend on the specific reagents and conditions used. For example, oxidation reactions may produce different by-products compared to reduction or substitution reactions .
科学的研究の応用
Glyphosate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phosphonate groups. In biology, it is used to investigate the effects of herbicides on plant physiology and biochemistry. In medicine, glyphosate has been studied for its potential effects on human health, although its safety remains a topic of debate. In industry, glyphosate is used in the production of various herbicide formulations .
作用機序
Glyphosate exerts its herbicidal effects by inhibiting the activity of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids. This inhibition disrupts the production of essential amino acids, leading to the death of the plant . The molecular targets and pathways involved in this process are well-studied, making glyphosate a valuable tool for understanding plant biochemistry.
類似化合物との比較
Similar Compounds: Similar compounds to glyphosate include other phosphonate-containing herbicides, such as glufosinate and fosamine. These compounds share similar chemical structures and modes of action but differ in their specific applications and effectiveness .
Uniqueness: Glyphosate’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of weeds and grasses. Its effectiveness, combined with its relatively low cost, has made it one of the most widely used herbicides globally.
特性
IUPAC Name |
2-(phosphono(113C)methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N[13CH2]P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711508 | |
| Record name | N-[Phosphono(~13~C)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-30-8 | |
| Record name | N-[Phosphono(~13~C)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)
![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
